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Introduction
1-O-Galloyl-2-O-cinnamoyl-glucose is a naturally occurring gallotannin found in the medicinal

plant Rheum palmatum L., commonly known as Chinese rhubarb.[1] This complex phenolic

compound, characterized by the esterification of a glucose core with both gallic acid and

cinnamic acid, is of growing interest to the scientific community. Its structural motifs suggest

potential biological activities, particularly in areas related to enzyme inhibition and metabolic

regulation. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, isolation, and potential biological significance of 1-O-Galloyl-2-O-
cinnamoyl-glucose, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties
The chemical structure of 1-O-Galloyl-2-O-cinnamoyl-glucose consists of a central β-D-

glucose molecule. The galloyl group is attached at the anomeric position (C-1), and the

cinnamoyl group is esterified at the C-2 position.

Systematic Name: 2-O-cinnamoyl-1-O-galloyl-β-D-glucose[2] Molecular Formula: C₂₂H₂₂O₁₁[3]

Molecular Weight: 462.40 g/mol [3] CAS Number: 791836-69-6[1][2]
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While detailed experimental data for all physicochemical properties are not readily available in

the public domain, the following table summarizes key known and predicted values.

Property Value Source

Molecular Formula C₂₂H₂₂O₁₁ [3]

Molecular Weight 462.40 g/mol [3]

CAS Number 791836-69-6 [1][2]

Predicted Boiling Point 800.8 ± 65.0 °C [1]

Spectroscopic Data
Detailed ¹H and ¹³C NMR and mass spectrometry data for 1-O-Galloyl-2-O-cinnamoyl-
glucose are not explicitly detailed in readily available literature. The identification in the primary

literature was based on matching retention times and mass spectral fragmentation patterns

with established data, which is not publicly presented.[4] For researchers aiming to

characterize this molecule, the following represents a general guide to the expected

spectroscopic features based on the known structure and data from similar compounds.[5][6]

Expected ¹H NMR Spectral Features:

Glucose Protons: A series of signals in the δ 3.5-6.0 ppm range. The anomeric proton (H-1)

is expected to be a doublet with a large coupling constant, characteristic of a β-configuration.

Galloyl Protons: A singlet in the aromatic region (δ 6.8-7.2 ppm) corresponding to the two

equivalent protons on the galloyl ring.

Cinnamoyl Protons: Signals in the aromatic region (δ 7.2-7.8 ppm) for the phenyl group and

two doublets in the olefinic region (δ 6.3-7.9 ppm) for the vinyl protons, showing a large

trans-coupling constant.

Expected ¹³C NMR Spectral Features:

Glucose Carbons: Signals in the δ 60-100 ppm range.
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Galloyl Carbons: Signals for the carboxyl group (δ ~165 ppm), the oxygenated aromatic

carbons (δ ~145 ppm and ~139 ppm), the non-protonated aromatic carbon (δ ~120 ppm),

and the protonated aromatic carbons (δ ~110 ppm).

Cinnamoyl Carbons: Signals for the carboxyl group (δ ~166 ppm), the phenyl carbons (δ

~128-134 ppm), and the vinyl carbons (δ ~118 and ~145 ppm).

Expected Mass Spectrometry Fragmentation: In negative ion mode ESI-MS/MS, the

fragmentation pattern would likely involve the neutral loss of the galloyl and cinnamoyl

moieties. A characteristic fragment would be the galloyl carboxylate anion at m/z 169.[7]

Experimental Protocols
Isolation from Rheum palmatum L.
A reported method for the isolation of 1-O-Galloyl-2-O-cinnamoyl-glucose utilizes High-

Speed Counter-Current Chromatography (HSCCC) combined with rapid preparative

chromatography.[4]

1. Extraction: a. The dried and powdered roots of Rheum palmatum are extracted with a

suitable solvent such as 70% methanol.

2. HSCCC Separation: a. Apparatus: A High-Speed Counter-Current Chromatograph. b. Two-

Phase Solvent System: A mixture of n-hexane–ethyl acetate–n-butanol–water at a volume ratio

of 1:2:1:4 is prepared, thoroughly equilibrated, and the two phases separated.[4] c. Procedure:

i. The HSCCC column is first filled with the stationary phase (the upper phase). ii. The crude

extract, dissolved in a small volume of the mobile phase, is injected into the sample loop. iii.

The apparatus is rotated at a high speed (e.g., 800-1000 rpm), and the mobile phase (the lower

phase) is pumped through the column at a specific flow rate. iv. The effluent is monitored by a

UV detector, and fractions are collected based on the chromatogram. d. Post-HSCCC

Purification: Fractions containing the target compound may require further purification using

rapid preparative chromatography.

3. Compound Identification: a. The purity of the isolated compound is assessed by High-

Performance Liquid Chromatography (HPLC). b. Structural elucidation is confirmed by mass

spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
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Proposed Chemical Synthesis Workflow
A specific, detailed synthesis protocol for 1-O-Galloyl-2-O-cinnamoyl-glucose is not currently

available in the literature. However, a plausible synthetic route can be devised based on

established methods for the selective acylation of glucose.[8][9]

β-D-Glucose Protection of C3, C4, C6 hydroxyls Selective Galloylation at C1 Selective Cinnamoylation at C2 Deprotection 1-O-Galloyl-2-O-cinnamoyl-glucose
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Proposed Synthetic Workflow for 1-O-Galloyl-2-O-cinnamoyl-glucose

Selective Protection: The hydroxyl groups at positions 3, 4, and 6 of β-D-glucose would be

protected using appropriate protecting groups that can be removed under conditions that do

not affect the ester linkages.

Selective Galloylation: The anomeric hydroxyl group at C-1 would be selectively esterified

with a protected gallic acid derivative, followed by removal of the galloyl protecting groups.

Selective Cinnamoylation: The hydroxyl group at C-2 would then be esterified with cinnamic

acid or an activated derivative.

Deprotection: The protecting groups on the glucose backbone would be removed to yield the

final product.

Biological Activity and Signaling Pathways
While direct biological studies on 1-O-Galloyl-2-O-cinnamoyl-glucose are limited, research

on structurally related compounds from rhubarb suggests a potential role as an inhibitor of

squalene epoxidase.[10][11] Squalene epoxidase is a key, rate-limiting enzyme in the

cholesterol biosynthesis pathway.[12]

Squalene Epoxidase Inhibition
A study on galloyl esters from rhubarb demonstrated that compounds such as 1,6-di-O-galloyl-

2-O-cinnamoyl-β-D-glucose are potent inhibitors of rat squalene epoxidase, with an IC₅₀ value
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of 0.58 µM.[10][11] Given the structural similarity, it is plausible that 1-O-Galloyl-2-O-
cinnamoyl-glucose exhibits similar inhibitory activity.

Cholesterol Biosynthesis Pathway
The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce

cholesterol from acetyl-CoA.[13][14] Squalene epoxidase catalyzes the conversion of squalene

to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis.[12][15] Inhibition of this

enzyme leads to a reduction in cholesterol production.
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Cholesterol Biosynthesis Pathway and Potential Inhibition by 1-O-Galloyl-2-O-cinnamoyl-
glucose

Conclusion
1-O-Galloyl-2-O-cinnamoyl-glucose is a complex natural product with a well-defined

chemical structure. While detailed experimental data on its spectroscopic properties and

biological activity are still emerging, its presence in a medicinally important plant and the known

activity of related compounds make it a molecule of significant interest for further research. The

development of robust isolation and synthetic protocols will be crucial for enabling more in-

depth studies into its potential as a therapeutic agent, particularly in the context of metabolic

disorders related to cholesterol biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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